1-Bromo-4-((cyclopropylmethyl)sulfonyl)-2-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-((cyclopropylmethyl)sulfonyl)-2-methylbenzene is an organic compound with a complex structure that includes a bromine atom, a cyclopropylmethyl group, and a sulfonyl group attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-Bromo-4-((cyclopropylmethyl)sulfonyl)-2-methylbenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of 2-methylbenzene followed by the introduction of the cyclopropylmethyl group and the sulfonyl group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimized reaction conditions and large-scale equipment to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
1-Bromo-4-((cyclopropylmethyl)sulfonyl)-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Oxidation and Reduction: The sulfonyl group can participate in oxidation and reduction reactions, altering the compound’s properties and reactivity.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-((cyclopropylmethyl)sulfonyl)-2-methylbenzene has several scientific research applications:
Organic Synthesis: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development.
Materials Science: It can be used in the synthesis of novel materials with unique properties, such as polymers and advanced composites.
Wirkmechanismus
The mechanism by which 1-Bromo-4-((cyclopropylmethyl)sulfonyl)-2-methylbenzene exerts its effects depends on its specific application. In organic synthesis, the compound’s reactivity is influenced by the electron-withdrawing effects of the bromine and sulfonyl groups, which can activate or deactivate certain positions on the benzene ring. In medicinal chemistry, its derivatives may interact with biological targets through various pathways, including enzyme inhibition or receptor binding .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-4-((cyclopropylmethyl)sulfonyl)-2-methylbenzene can be compared with similar compounds such as:
1-Bromo-4-(methylsulfonyl)benzene: Lacks the cyclopropylmethyl group, which may affect its reactivity and applications.
4-Bromophenylmethylsulfoxide: Contains a sulfoxide group instead of a sulfonyl group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which provide a versatile platform for various chemical transformations and applications.
Eigenschaften
Molekularformel |
C11H13BrO2S |
---|---|
Molekulargewicht |
289.19 g/mol |
IUPAC-Name |
1-bromo-4-(cyclopropylmethylsulfonyl)-2-methylbenzene |
InChI |
InChI=1S/C11H13BrO2S/c1-8-6-10(4-5-11(8)12)15(13,14)7-9-2-3-9/h4-6,9H,2-3,7H2,1H3 |
InChI-Schlüssel |
BGFBOPUHMLXANZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)CC2CC2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.